molecular formula C8H9F3N2O2 B12433605 1,1,1-trifluoro-2-methylpropan-2-yl 1H-imidazole-1-carboxylate

1,1,1-trifluoro-2-methylpropan-2-yl 1H-imidazole-1-carboxylate

Cat. No.: B12433605
M. Wt: 222.16 g/mol
InChI Key: ROBFQGPOPSWVSY-UHFFFAOYSA-N
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Description

1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-methylpropan-2-ol with imidazole-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Mechanism of Action

The mechanism of action of 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-4-carboxylate
  • 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-5-carboxylate
  • 1,1,1-Trifluoro-2-methylpropan-2-yl imidazole-2-carboxylate

Uniqueness

1,1,1-TRIFLUORO-2-METHYLPROPAN-2-YL IMIDAZOLE-1-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

(1,1,1-trifluoro-2-methylpropan-2-yl) imidazole-1-carboxylate

InChI

InChI=1S/C8H9F3N2O2/c1-7(2,8(9,10)11)15-6(14)13-4-3-12-5-13/h3-5H,1-2H3

InChI Key

ROBFQGPOPSWVSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)OC(=O)N1C=CN=C1

Origin of Product

United States

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